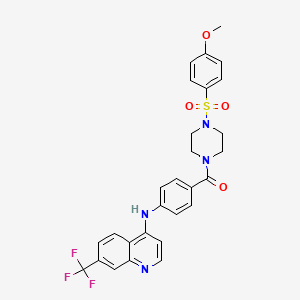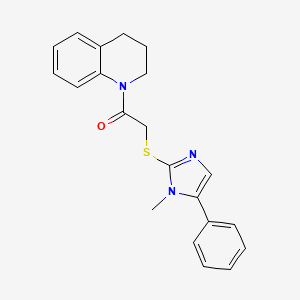![molecular formula C13H17NO4S B8679917 (2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid](/img/structure/B8679917.png)
(2R)-2-{[(benzyloxy)carbonyl]amino}-3-methyl-3-sulfanylbutanoic acid
Vue d'ensemble
Description
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is a leucine derivative. It is a compound of interest in various scientific fields due to its unique structural properties and potential applications in research and industry. This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, a mercapto group, and a methyl group attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid typically involves the protection of the amino group of leucine with a benzyloxycarbonyl groupThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The amino and mercapto groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include disulfides, deprotected amino acids, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group during synthesis, allowing selective reactions at other sites. The mercapto group can form disulfide bonds, which are crucial in protein folding and stability. The compound’s effects are mediated through its interactions with enzymes and other proteins involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(benzyloxycarbonylamino)-3,3-dimethylbutanoic acid: Another leucine derivative with similar protective groups but different substituents.
®-3-(benzyloxycarbonylamino)butanoic acid: Lacks the mercapto group, leading to different reactivity and applications.
Uniqueness
®-2-(benzyloxycarbonylamino)-3-mercapto-3-methylbutanoic acid is unique due to the presence of both the benzyloxycarbonyl and mercapto groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C13H17NO4S |
|---|---|
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-(phenylmethoxycarbonylamino)-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,19)10(11(15)16)14-12(17)18-8-9-6-4-3-5-7-9/h3-7,10,19H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Clé InChI |
HCJFVQQLIWBSLC-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
SMILES canonique |
CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)S |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-3-methyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B8679853.png)







![Tert-butyl 4-[[4-bromo-2-(dimethylcarbamoyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8679929.png)

![Ethyl {2-[(methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B8679945.png)
